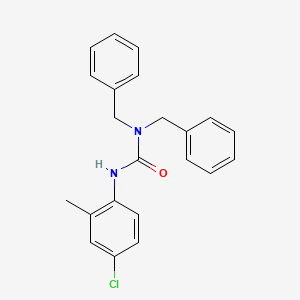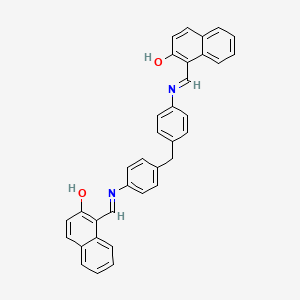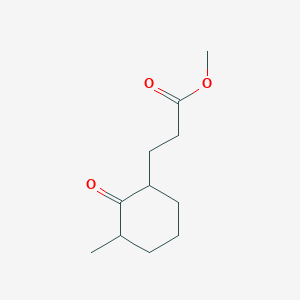![molecular formula C13H17N3O2 B11958865 Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- CAS No. 55379-84-5](/img/structure/B11958865.png)
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-: is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.299 g/mol . This compound is known for its applications in various fields, including analytical chemistry and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, but common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Stirring without Solvent at Elevated Temperatures: For example, stirring at 70°C for several hours.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound often involve scalable liquid chromatography techniques. For instance, reverse-phase high-performance liquid chromatography (RP-HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid is used . This method is adaptable for mass spectrometry (MS) applications by replacing phosphoric acid with formic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and hydroxyethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- has several scientific research applications:
Analytical Chemistry: Used in reverse-phase HPLC for the separation and analysis of various compounds.
Pharmacokinetics: Suitable for pharmacokinetic studies due to its stability and reactivity.
Biological Studies:
Industrial Applications: Used in the synthesis of other chemical compounds and intermediates.
Wirkmechanismus
The mechanism of action for Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s cyano and hydroxyethyl groups play a crucial role in its reactivity and interactions with biological molecules . The exact pathways and targets can vary depending on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-: A similar compound with a hydroxyethyl group instead of the cyanoethyl group.
N-[3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]phenyl]acetamide: Another closely related compound with similar functional groups.
Uniqueness
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- is unique due to its specific combination of cyanoethyl and hydroxyethyl groups, which confer distinct reactivity and applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
55379-84-5 |
|---|---|
Molekularformel |
C13H17N3O2 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
N-[3-[2-cyanoethyl(2-hydroxyethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C13H17N3O2/c1-11(18)15-12-4-2-5-13(10-12)16(8-9-17)7-3-6-14/h2,4-5,10,17H,3,7-9H2,1H3,(H,15,18) |
InChI-Schlüssel |
ITCQFSOCCFSHHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)N(CCC#N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanol](/img/structure/B11958812.png)






![2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B11958850.png)




